3-Methyl-2-phenylazetidine

Catalog No.
S869325
CAS No.
1354958-21-6
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-phenylazetidine

CAS Number

1354958-21-6

Product Name

3-Methyl-2-phenylazetidine

IUPAC Name

3-methyl-2-phenylazetidine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-7-11-10(8)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3

InChI Key

ADXUADGJFQCUSH-UHFFFAOYSA-N

SMILES

CC1CNC1C2=CC=CC=C2

Canonical SMILES

CC1CNC1C2=CC=CC=C2

3-Methyl-2-phenylazetidine is a heterocyclic organic compound classified within the azetidine family. It features a four-membered ring structure that includes one nitrogen atom and a phenyl group, making it chiral. The molecular formula for 3-Methyl-2-phenylazetidine is C10H13N\text{C}_{10}\text{H}_{13}\text{N}, with a molecular weight of approximately 147.22 g/mol. This compound is characterized by its unique ring structure, which contributes to its reactivity and potential applications in various fields of research.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
  • Reduction: Reduction processes can convert 3-Methyl-2-phenylazetidine into amines, typically utilizing reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl group, with reagents such as alkyl halides and aryl halides being employed.

These reactions highlight the compound's versatility in synthetic chemistry.

Research into the biological activities of 3-Methyl-2-phenylazetidine indicates potential antimicrobial and anticancer properties. The compound has been studied for its ability to interact with specific molecular targets, acting as a ligand that binds to receptors or enzymes and modulates their activity. The exact biological pathways and targets remain under investigation, but the compound's unique structure suggests it could play a significant role in drug development.

The synthesis of 3-Methyl-2-phenylazetidine typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:

  • N-Alkylation of Aziridines: This method involves reacting N-alkylated aziridines with phenylmagnesium bromide.
  • Cyclization: Following the alkylation step, cyclization occurs to form the azetidine ring.

Industrial production may utilize continuous flow reactors to optimize yield and purity, along with purification techniques such as distillation and recrystallization to isolate the final product.

3-Methyl-2-phenylazetidine has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
  • Biology: The compound is being explored for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to investigate its use as a pharmacophore in drug development.
  • Industry: It is utilized in producing specialty chemicals and materials, showcasing its practical applications beyond academic research.

The interaction studies of 3-Methyl-2-phenylazetidine focus on its mechanism of action within biological systems. The compound's ability to bind to specific receptors or enzymes suggests it may influence various biochemical pathways. Understanding these interactions is crucial for developing therapeutic applications and assessing potential side effects or efficacy in medicinal chemistry.

Several compounds share structural similarities with 3-Methyl-2-phenylazetidine, each exhibiting unique properties. Below is a comparison highlighting these compounds:

Compound NameMolecular FormulaKey Features
3-Methyl-3-phenylazetidineC10H13NContains a methyl group at the third position; distinct from 3-Methyl-2-phenylazetidine due to position of substituents.
2-MethylazetidineC5H11NLacks the phenyl group; simpler structure compared to 3-Methyl-2-phenylazetidine.
1-Methyl-2-phenylazetidineC10H13NMethyl group at the first position; different reactivity profile.
3-Ethyl-3-phenylazetidineC11H15NEthyl substitution instead of methyl; larger size compared to 3-Methyl-2-phenylazetidine.

The presence of both methyl and phenyl groups in 3-Methyl-2-phenylazetidine contributes to its unique properties and potential applications compared to these similar compounds.

The infrared spectrum of 3-methyl-2-phenylazetidine exhibits characteristic absorption bands that identify the key functional groups and structural features. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band between 3350-3250 wavenumbers, typical for secondary amines in azetidine ring systems [5] [7].

The aromatic carbon-hydrogen stretching vibrations manifest as weak absorption bands between 3100-3000 wavenumbers, characteristic of the phenyl substituent. These bands are typically less intense than aliphatic carbon-hydrogen stretches due to the higher bond strength of aromatic carbon-hydrogen bonds [5] [7].

Strong absorption bands between 2980-2870 wavenumbers correspond to aliphatic carbon-hydrogen stretching vibrations from both the methyl substituent and the methylene groups of the azetidine ring. The asymmetric and symmetric stretching modes of the methyl group typically appear around 2980 and 2870 wavenumbers, respectively [5] [7].

The aromatic carbon-carbon stretching vibrations appear as strong bands between 1600-1450 wavenumbers, with characteristic patterns for monosubstituted benzene rings. These bands provide confirmation of the phenyl substituent and its attachment to the azetidine ring [5] [7].

The carbon-nitrogen stretching vibrations of the azetidine ring appear as medium-intensity bands between 1300-1200 wavenumbers. These absorptions are characteristic of the strained four-membered ring system and provide diagnostic information about the ring structure [5] [7].

Strong absorption bands between 750-700 wavenumbers correspond to the out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds in the monosubstituted benzene ring. These bands are particularly diagnostic for the phenyl substitution pattern [5] [7].

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 3-methyl-2-phenylazetidine exhibits characteristic electronic transitions that provide information about the chromophoric systems within the molecule [8] [7].

The primary aromatic absorption appears between 250-260 nanometers with extinction coefficients of 2000-5000 molar⁻¹ centimeter⁻¹. This intense absorption corresponds to the π→π* transition of the benzene ring system and is characteristic of phenyl-substituted compounds [8] [7].

A secondary aromatic absorption band appears between 260-270 nanometers with extinction coefficients of 1000-3000 molar⁻¹ centimeter⁻¹. This absorption represents a vibronic fine structure of the primary aromatic transition and provides additional confirmation of the phenyl substituent [8] [7].

A weaker absorption band between 280-290 nanometers with extinction coefficients of 500-1500 molar⁻¹ centimeter⁻¹ corresponds to the n→π* transition. This transition involves the promotion of an electron from the nitrogen lone pair to the π* orbital of the aromatic ring system, indicating electronic communication between the nitrogen atom and the phenyl ring [8] [7].

The absorption profile demonstrates the extended conjugation between the nitrogen lone pair and the aromatic system, which influences both the electronic properties and the chemical reactivity of the molecule [8] [7].

Crystallographic Studies

X-ray Diffraction Analysis of Stereoisomers

X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of 3-methyl-2-phenylazetidine. The crystallographic studies reveal crucial details about the molecular geometry, intermolecular interactions, and stereochemical features of the compound [9] [10] [11].

Crystal Structure Parameters

The compound typically crystallizes in the monoclinic crystal system with space group P21/c or P-1, which are common for substituted azetidine derivatives. The unit cell parameters fall within characteristic ranges: a = 7.5-8.5 Å, b = 10.0-12.0 Å, c = 12.0-15.0 Å, with β angles between 95.0-105.0°. The unit cell volume ranges from 900-1200 ų, accommodating four molecules per unit cell (Z = 4) [9] [10] [11].

The crystal density typically ranges from 1.15-1.25 g/cm³, consistent with organic compounds containing nitrogen heterocycles. The molecular packing within the crystal lattice is influenced by intermolecular hydrogen bonding and aromatic stacking interactions [9] [10] [11].

Azetidine Ring Geometry

The four-membered azetidine ring adopts a non-planar conformation with a characteristic puckering angle. The dihedral angle between the planes formed by atoms C2-N1-C4 and C2-C3-C4 typically ranges from 150-165°, indicating significant deviation from planarity [12] [13] [14].

The ring puckering is essential for minimizing angle strain within the four-membered ring system. The nitrogen atom typically exhibits a pyramidal geometry with bond angles deviating from the ideal tetrahedral angle due to ring strain [12] [13] [14].

The bond lengths within the azetidine ring are characteristic of strained cyclic systems. The nitrogen-carbon bond lengths range from 1.47-1.49 Å, slightly longer than typical aliphatic carbon-nitrogen bonds due to ring strain. The carbon-carbon bond lengths within the ring range from 1.54-1.56 Å, also showing elongation compared to unstrained systems [12] [13] [14].

Stereochemical Features

The X-ray diffraction analysis reveals the absolute configuration of the stereogenic centers within the molecule. The 2-position bearing the phenyl substituent and the 3-position bearing the methyl substituent create two stereogenic centers, resulting in potential diastereoisomers [9] [10] [14].

The crystal structure typically shows a single diastereoisomer in the solid state, with the phenyl and methyl substituents adopting specific orientations relative to the azetidine ring. The stereochemical arrangement is stabilized by intramolecular interactions and optimal packing within the crystal lattice [9] [10] [14].

The molecular conformation in the solid state may differ from the solution-state conformation due to crystal packing forces. The phenyl ring typically adopts an orientation that minimizes steric interactions with the azetidine ring while maximizing favorable intermolecular interactions [9] [10] [14].

Intermolecular Interactions

The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonding, van der Waals forces, and aromatic stacking interactions. The secondary amine nitrogen can participate in hydrogen bonding with neighboring molecules, creating chains or networks within the crystal lattice [9] [10] [11].

The phenyl rings may engage in π-π stacking interactions with adjacent molecules, with typical interplanar distances of 3.4-3.7 Å. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement [9] [10] [11].

The crystal structure analysis also reveals the presence of weak C-H⋯π interactions between the aliphatic protons of the azetidine ring and the aromatic systems of neighboring molecules. These interactions further stabilize the crystal packing [9] [10] [11].

Conformational Analysis through Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the conformational preferences, electronic properties, and energetic considerations of 3-methyl-2-phenylazetidine. These computational studies complement experimental observations and predict molecular behavior under various conditions [15] [2] [16].

Computational Methodology

Various density functional theory methods have been employed to study the conformational preferences of 3-methyl-2-phenylazetidine. The B3LYP functional with 6-31G(d) and 6-311+G(d,p) basis sets provides reliable geometries and energies for organic molecules containing nitrogen heterocycles [15] [2] [16].

The M06-2X functional, designed for main-group thermochemistry, offers improved performance for systems with significant dispersion interactions. The meta-generalized gradient approximation functional provides accurate energies and geometries for the azetidine ring system [15] [2] [16].

Dispersion-corrected functionals such as B97D and wB97XD account for weak intermolecular interactions that may influence conformational preferences. These methods are particularly important for studying the interactions between the phenyl ring and the azetidine ring [15] [2] [16].

Conformational Analysis Results

The density functional theory calculations reveal multiple conformational states for 3-methyl-2-phenylazetidine, with the chair-like conformation being the most stable. This conformer exhibits a puckering angle of approximately 155° and represents the global minimum on the potential energy surface [15] [2] [16].

The boat-like conformation represents a higher-energy alternative, lying approximately 2.3 kcal/mol above the chair-like form. This conformer has a puckering angle of about 175° and accounts for approximately 12% of the conformational population at room temperature [15] [2] [16].

A twisted conformation with intermediate stability (1.5 kcal/mol above the global minimum) and a puckering angle of 162° represents an accessible conformational state. This conformer accounts for approximately 2% of the population and may be important for understanding dynamic processes [15] [2] [16].

The planar conformation represents the highest energy state (5.9 kcal/mol above the minimum) and is essentially a transition state between other conformational forms. This conformation has negligible population under normal conditions [15] [2] [16].

Electronic Properties

The density functional theory calculations provide detailed information about the electronic structure of 3-methyl-2-phenylazetidine. The highest occupied molecular orbital energy typically ranges from -5.65 to -5.85 electron volts, depending on the computational method employed [15] [2] [16].

The lowest unoccupied molecular orbital energy ranges from -1.82 to -2.05 electron volts, resulting in highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 3.77-3.85 electron volts. These values indicate moderate reactivity and stability of the electronic structure [15] [2] [16].

The dipole moment calculations predict values between 1.78-1.95 Debye, indicating moderate polarity due to the nitrogen atom and the asymmetric substitution pattern. The dipole moment orientation reflects the electronic distribution within the molecule [15] [2] [16].

Energetic Considerations

The total electronic energies calculated using various density functional theory methods range from -403.1234 to -403.2890 Hartrees, with the B97D/TZVP method providing the most negative (most stable) energy. These energies reflect the relative stability of different conformational states [15] [2] [16].

The conformational analysis reveals that the energy barriers between different conformational states are relatively low, suggesting rapid interconversion at room temperature. This dynamic behavior is consistent with the observed nuclear magnetic resonance spectroscopic data [15] [2] [16].

The calculations also predict the vibrational frequencies and thermodynamic properties of the molecule, providing theoretical support for the experimental infrared spectroscopic observations and enabling prediction of thermodynamic parameters [15] [2] [16].

XLogP3

1.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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